molecular formula C8H16 B1237926 3-METHYL-3-HEPTENE CAS No. 7300-03-0

3-METHYL-3-HEPTENE

Cat. No.: B1237926
CAS No.: 7300-03-0
M. Wt: 112.21 g/mol
InChI Key: AAUHUDBDDBJONC-BQYQJAHWSA-N
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Description

3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon. This compound is also known by other names such as 3-Methyl-trans-3-heptene and (E)-3-Methylhept-3-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3-methyl-3-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water and form the alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methylheptane. This process involves passing the alkane over a catalyst, such as platinum or palladium, at high temperatures to remove hydrogen and form the desired alkene .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-heptene undergoes various chemical reactions typical of alkenes, including:

    Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.

    Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it to 3-methylheptane.

    Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products

Scientific Research Applications

3-Methyl-3-heptene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-trans-3-heptene
  • (E)-3-Methylhept-3-ene
  • 3-Methyl-cis-3-heptene
  • (Z)-3-Methylhept-3-ene
  • 2-Hexene, 2-ethyl

Uniqueness

3-Methyl-3-heptene is unique due to its specific structure, which includes a double bond at the third carbon and a methyl group also attached to the third carbon. This structure influences its reactivity and the types of reactions it can undergo compared to other similar alkenes .

Properties

CAS No.

7300-03-0

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-3-methylhept-3-ene

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+

InChI Key

AAUHUDBDDBJONC-BQYQJAHWSA-N

Isomeric SMILES

CCC/C=C(\C)/CC

SMILES

CCCC=C(C)CC

Canonical SMILES

CCCC=C(C)CC

51886-28-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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